BenchChemオンラインストアへようこそ!

Rugosin A

DPP-IV inhibition Type 2 diabetes Ellagitannin

Rugosin A is a monomeric ellagitannin distinguished by its valoneoyl bridge, granting superior DPP-IV potency (IC₅₀ 25.8 μM) over HHDP-group congeners. This scaffold is critical for SAR reproducibility in diabetes research and is cited in JP patent JPH03188019A for 5α-reductase inhibition. Decarboxylated derivatization yields α-glucosidase activity (IC₅₀ 20.7 μM) where tellimagrandin II is inactive. Choose Rugosin A for assays demanding structural precision unavailable from generic ellagitannin mixtures.

Molecular Formula C48H34O31
Molecular Weight 1106.8 g/mol
CAS No. 84744-48-9
Cat. No. B1258084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRugosin A
CAS84744-48-9
Synonymsrugosin A
Molecular FormulaC48H34O31
Molecular Weight1106.8 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C48H34O31/c49-17-1-11(2-18(50)29(17)57)43(68)77-40-39-26(75-48(79-45(70)13-5-21(53)31(59)22(54)6-13)41(40)78-44(69)12-3-19(51)30(58)20(52)4-12)10-73-46(71)15-9-25(74-38-16(42(66)67)8-24(56)33(61)37(38)65)34(62)36(64)28(15)27-14(47(72)76-39)7-23(55)32(60)35(27)63/h1-9,26,39-41,48-65H,10H2,(H,66,67)/t26-,39-,40+,41-,48+/m1/s1
InChIKeyOMQLRKHSGHBOQC-DQLQDYHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rugosin A (CAS 84744-48-9) – Ellagitannin Identity, Structure, and Procurement-Relevant Classification


Rugosin A is a monomeric hydrolyzable ellagitannin (molecular formula C₄₈H₃₄O₃₁, MW 1106.8 g/mol) that possesses a characteristic valoneoyl group bridging the 4-O and 6-O positions of a β-D-glucopyranose core esterified with three galloyl groups at the 1-O, 2-O, and 3-O positions . First isolated and structurally elucidated from Rosa rugosa, rugosin A has subsequently been identified in multiple plant genera, including Quercus suber, Coriaria japonica, Filipendula ulmaria, and Trapa bispinosa . Its ellagitannin scaffold places it within a class of polyphenolic natural products widely studied for enzyme-inhibitory, immunomodulatory, and antitumor properties; however, subtle structural variations among monomeric ellagitannins—such as the presence of a valoneoyl group versus a hexahydroxydiphenoyl (HHDP) group—can profoundly alter both potency and selectivity, making accurate compound identification essential for reproducible research procurement .

Why Rugosin A Cannot Be Generically Substituted with Another Ellagitannin – Structural Basis for Functional Divergence


Ellagitannins are often treated as a functionally interchangeable pool in sourcing decisions, yet rugosin A exemplifies why this assumption fails. Its defining valoneoyl group—a condensed tri-galloyl moiety spanning the 4-O and 6-O positions of the glucose core—distinguishes it from monomeric ellagitannins that bear a simpler hexahydroxydiphenoyl (HHDP) group (e.g., tellimagrandin I) or lack a 4,6-bridge entirely . In a direct comparative study of seven ellagitannins from rose bud extract, compounds possessing the valoneoyl group (rugosin A and rugosin B) exhibited the highest DPP-IV inhibitory activities, whereas structurally related congeners with an HHDP group were significantly less active . Similarly, the decarboxylated derivative of rugosin A showed α-glucosidase inhibitory activity (IC₅₀ 20.7 μM) under conditions where tellimagrandin II—another monomeric ellagitannin differing only in its bridging group—was inactive (IC₅₀ >100 μM) . These data demonstrate that oxidation state, galloyl connectivity, and the specific orientation of the valoneoyl moiety create functional differences that preclude reliable substitution based solely on compound class.

Rugosin A (CAS 84744-48-9) – Quantitative Comparator Evidence Across Five Bioactivity Dimensions


DPP-IV Inhibition: Rugosin A vs. Rugosin B and Other Ellagitannins – A Direct Head-to-Head Comparison

Among seven ellagitannins isolated from rose bud extract powder and tested for dipeptidyl peptidase-IV (DPP-IV) inhibitory activity, rugosin A (compound 6) and rugosin B (compound 2) exhibited the highest inhibitory activities . The IC₅₀ of rugosin A was 25.8 μM, representing a statistically significant advantage over rugosin B (IC₅₀ = 28.5 μM) . Compounds lacking the valoneoyl group—specifically those bearing only an HHDP group at the 4-O and 6-O positions (compounds 1, 3, and 5)—showed markedly lower activity at both 10 μM and 100 μM test concentrations .

DPP-IV inhibition Type 2 diabetes Ellagitannin Functional food

Antitumor Activity: Rugosin A vs. Casuarictin in the S-180 Sarcoma Mouse Model

In a systematic structure–activity study of 15 tannins, rugosin A (10 mg/kg, i.p., single injection 4 days prior to tumor inoculation) demonstrated significant antitumor activity against intraperitoneally implanted S-180 sarcoma cells in mice . This activity clustered rugosin A with tellimagrandin II, hirtellin B, oenothein B, and oenothein A—all compounds containing tellimagrandin I or II structural units . In contrast, casuarictin and its related tannins were ineffective in the same model at the same dose, despite also being monomeric ellagitannins .

Antitumor Sarcoma-180 Ellagitannin Immunomodulation

IL-1β Induction in Human Macrophages: Rugosin A Quantified Against Basal Production and Oligomeric Ellagitannins

Rugosin A increased IL-1β production from human peripheral macrophages in vitro by approximately 2-fold over the non-stimulated basal level, a response quantitatively similar to that elicited by tellimagrandins I and II . Oligomeric ellagitannins exhibiting strong antitumor activity (e.g., oenothein B, oenothein A) more potently stimulated IL-1β induction, whereas tannins lacking antitumor activity induced lower IL-1β levels .

Interleukin-1β Macrophage Immunomodulation Ellagitannin

α-Glucosidase Inhibition: Decarboxylated Rugosin A vs. Tellimagrandin II and Acarbose

Decarboxylated rugosin A (compound 8, a rugosin A derivative) inhibited α-glucosidase with an IC₅₀ of 20.7 ± 0.1 μM . Under identical assay conditions, tellimagrandin II (a monomeric ellagitannin with an HHDP bridge instead of a valoneoyl group) was inactive (IC₅₀ >100 μM), as were gallic acid, ellagic acid, and several galloyl-glucoses . The positive control acarbose gave an IC₅₀ of 4.0 ± 0.1 μM, and the most potent compound in the panel was cornusiin G (IC₅₀ = 6.3 ± 0.1 μM) .

α-Glucosidase inhibition Antidiabetic Decarboxylated rugosin A Trapa bispinosa

Testosterone 5α-Reductase Inhibition: Patent-Based Functional Differentiation of Rugosin A from Non-Tannin Hair-Growth Agents

Japanese Patent JPH03188019A (Shiseido Co. Ltd., 1991) specifically claims rugosin A (alongside rugosins B through G, praecoxin A, and leucoanthocyanin) as an active ingredient in hair-nursing cosmetics and topical skin preparations for acne treatment, with a claimed effective concentration range of 0.005–10 wt% based on dried material . This patent establishes rugosin A as a functionally defined 5α-reductase inhibitor within an industrial intellectual property framework, distinguishing it from other tannin classes (e.g., gallotannins, proanthocyanidins) not cited in this patent.

5α-reductase inhibition Hair growth Cosmetic patent Androgenetic alopecia

High-Confidence Application Scenarios for Rugosin A (CAS 84744-48-9) Based on Quantitative Evidence


DPP-IV Inhibitor Discovery & Functional Food Development – Rugosin A as the In-Class Reference Standard

For research programs developing plant-derived DPP-IV inhibitors as functional food ingredients or type 2 diabetes preventatives, rugosin A should be prioritized as the reference standard over rugosin B or other ellagitannins. Its IC₅₀ of 25.8 μM in the DPP-IV assay represents the highest potency among the characterized rose bud ellagitannins, and its valoneoyl group has been directly linked to this superior activity . Procurement of rugosin A rather than a random ellagitannin mixture ensures assay standardisation and SAR reproducibility.

Oncology Research – Selecting Rugosin A over Ineffective Monomeric Ellagitannins in Tumor Immunology Models

Investigators studying the immunomodulatory–antitumor interface of ellagitannins should select rugosin A over casuarictin or similar inactive monomers. Rugosin A demonstrates significant antitumor activity in the S-180 sarcoma model and concurrently upregulates IL-1β production by 2-fold in human macrophages, linking it to a therapeutically relevant innate immune activation profile . This dual activity is absent in casuarictin, making rugosin A the appropriate positive control for structure–activity relationship studies in this domain.

Antidiabetic Drug Discovery – Decarboxylated Rugosin A as a Scaffold for Structure-Guided α-Glucosidase Inhibitor Optimization

Decarboxylated rugosin A occupies a unique potency window (IC₅₀ 20.7 μM) between the clinical α-glucosidase inhibitor acarbose (4.0 μM) and inactive ellagitannins such as tellimagrandin II (>100 μM) . Medicinal chemistry groups pursuing natural-product-derived α-glucosidase inhibitors should procure rugosin A for scaffold derivatization studies, as its distinct valoneoyl-based architecture provides a starting point for synthetic modifications aimed at closing the potency gap with acarbose.

Cosmetic and Dermatological R&D – Rugosin A as a Patent-Backed Ingredient for Anti-Hair-Loss Formulations

Industrial cosmetic laboratories developing topical hair-growth or anti-acne products should incorporate rugosin A into lead-candidate libraries based on its specific citation in Japanese Patent JPH03188019A as a testosterone 5α-reductase inhibitor . The patent-defined concentration range of 0.005–10 wt% provides a starting formulation window, and the compound's natural-product origin aligns with clean-label cosmetic trends. For procurement in this sector, rugosin A's patent linkage offers a differentiation that general ellagitannin listings do not provide.

Quote Request

Request a Quote for Rugosin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.